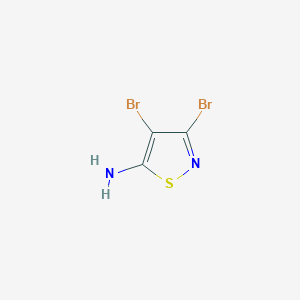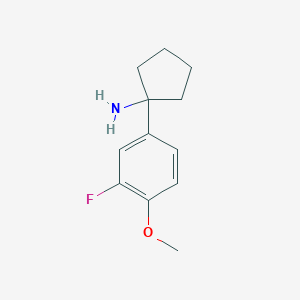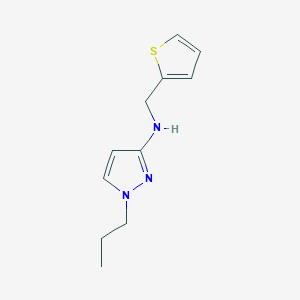
Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.22792 g/mol . This compound is known for its unique structure, which includes a furan ring, an amino group, and an ester group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate typically involves the reaction of ethyl acrylate with 2-(2-furancarbonyl)hydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis might be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized furan derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of new derivatives with potentially novel properties .
Applications De Recherche Scientifique
Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Mécanisme D'action
The mechanism by which Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function and behavior. The compound’s furan ring and amino group are particularly important for its reactivity and biological activity, allowing it to participate in a range of chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-3-(2-(2-furylcarbonyl)hydrazinyl)propanoate: This compound has a similar structure but with a propanoate group instead of an acrylate group.
Ethyl 3-amino-3-(2-(2-thiophenecarbonyl)hydrazinyl)acrylate: This compound features a thiophene ring instead of a furan ring, leading to different chemical properties and reactivity.
Ethyl 3-amino-3-(2-(2-pyridinecarbonyl)hydrazinyl)acrylate:
Uniqueness
Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate is unique due to its specific combination of functional groups and the presence of a furan ring. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H13N3O4 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
ethyl 3-amino-3-[2-(furan-2-carbonyl)hydrazinyl]prop-2-enoate |
InChI |
InChI=1S/C10H13N3O4/c1-2-16-9(14)6-8(11)12-13-10(15)7-4-3-5-17-7/h3-6,12H,2,11H2,1H3,(H,13,15) |
Clé InChI |
YJPPGGNTWZVCPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(N)NNC(=O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11736112.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736122.png)
![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11736129.png)


amine](/img/structure/B11736151.png)
![[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736162.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11736169.png)
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736179.png)
amine](/img/structure/B11736184.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736190.png)
![1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736193.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736201.png)
